molecular formula C10H13FO B14128252 1-Butoxy-2-fluorobenzene

1-Butoxy-2-fluorobenzene

Cat. No.: B14128252
M. Wt: 168.21 g/mol
InChI Key: JTLOTOCZPZNVFG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoronitrobenzene with butanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium amide (NaNH2) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products Formed:

    Oxidation: Butoxybenzoic acid or butoxybenzaldehyde.

    Reduction: 1-Butoxybenzene.

    Substitution: 1-Butoxy-2-aminobenzene or 1-butoxy-2-thiolbenzene.

Scientific Research Applications

1-Butoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-butoxy-2-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The butoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.

Comparison with Similar Compounds

    Fluorobenzene: Lacks the butoxy group, making it less hydrophobic and less reactive in certain substitution reactions.

    1-Butoxybenzene: Lacks the fluorine atom, resulting in different reactivity and interaction profiles.

    2-Fluorotoluene: Contains a methyl group instead of a butoxy group, leading to different physical and chemical properties.

Uniqueness: 1-Butoxy-2-fluorobenzene is unique due to the combination of the butoxy group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-butoxy-2-fluorobenzene

InChI

InChI=1S/C10H13FO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3

InChI Key

JTLOTOCZPZNVFG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1F

Origin of Product

United States

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